molecular formula C8H6F3NO2 B2455253 (2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid CAS No. 2248186-14-1

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid

Cat. No. B2455253
CAS RN: 2248186-14-1
M. Wt: 205.136
InChI Key: DCTBSAWDONTRJH-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid, commonly known as TFPP, is a chemical compound that has been widely used in scientific research. TFPP is an analog of the neurotransmitter glutamate and is used as a tool to study the structure and function of glutamate receptors.

Mechanism of Action

TFPP binds to the AMPA receptor and activates it, leading to the influx of calcium ions into the postsynaptic neuron. This influx of calcium ions triggers a cascade of signaling events that ultimately lead to changes in synaptic strength and plasticity.
Biochemical and Physiological Effects:
TFPP has been shown to enhance synaptic transmission and induce long-term potentiation in the hippocampus, a brain region that is involved in learning and memory. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using TFPP in lab experiments is its selectivity for the AMPA subtype of glutamate receptors, which allows for more precise manipulation of synaptic transmission. However, TFPP has a relatively short half-life and can be difficult to work with in experiments that require prolonged exposure.

Future Directions

There are several future directions for research on TFPP. One area of interest is the development of new analogs that have improved pharmacokinetic properties and greater selectivity for specific subtypes of glutamate receptors. Another area of interest is the use of TFPP in the development of new treatments for neurodegenerative diseases and psychiatric disorders. Finally, TFPP could be used in conjunction with other tools, such as optogenetics and chemogenetics, to study the neural circuits that underlie complex behaviors.

Synthesis Methods

The synthesis of TFPP is a multi-step process that involves the reaction of 2,3,5,6-tetrafluoropyridine with ethyl acetoacetate to form 2-(3,5,6-trifluoropyridin-2-yl)acetic acid. The acid is then converted to the corresponding acid chloride using thionyl chloride and reacted with (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA) to form TFPP.

Scientific Research Applications

TFPP is used as a tool to study the structure and function of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are involved in a wide range of physiological and pathological processes. TFPP is a selective agonist for the AMPA subtype of glutamate receptors and is used to study the mechanisms of synaptic transmission, long-term potentiation, and neuroplasticity.

properties

IUPAC Name

(2S)-2-(3,5,6-trifluoropyridin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-3(8(13)14)6-4(9)2-5(10)7(11)12-6/h2-3H,1H3,(H,13,14)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTBSAWDONTRJH-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=C(C=C1F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=C(C=C1F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3,5,6-Trifluoropyridin-2-yl)propanoic acid

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